2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a hydroxymethyl group at the 2-position and a phenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminothiophene with formamide and an appropriate aldehyde can lead to the formation of the thienopyrimidine core . The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other hydroxymethylating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to modify the functional groups or the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl and thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted thienopyrimidines with various functional groups .
Scientific Research Applications
2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the positioning of nitrogen atoms and substituents.
Thieno[3,2-d]pyrimidines: Similar to thieno[2,3-d]pyrimidines but with different ring fusion patterns.
Quinazolines: Another class of heterocyclic compounds with structural similarities and diverse biological activities.
Uniqueness
2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both hydroxymethyl and phenyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H10N2O2S |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N2O2S/c16-6-10-14-12(17)11-9(7-18-13(11)15-10)8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H,14,15,17) |
InChI Key |
LIOOSSKXGJFYIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CO |
Origin of Product |
United States |
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